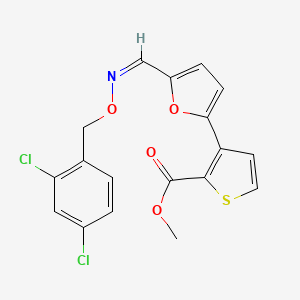
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of furan, thiophene, and dichlorobenzyl groups, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dichlorobenzyl chloride with a suitable furan derivative under controlled conditions to form the intermediate. This intermediate is then reacted with thiophene carboxylate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with enzymes or receptors, modulating their activity. The furan and thiophene moieties can also contribute to the compound’s overall biological activity by affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-chloro-4-(([(2,4-dichlorobenzyl)oxy]imino)methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 3-(5-((((2,4-dichlorobenzyl)oxy)imino)methyl)-2-furyl)-2-thiophenecarboxylate is unique due to its combination of furan, thiophene, and dichlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H13Cl2NO4S |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
methyl 3-[5-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-14(6-7-26-17)16-5-4-13(25-16)9-21-24-10-11-2-3-12(19)8-15(11)20/h2-9H,10H2,1H3/b21-9- |
Clave InChI |
DPAXQIMKYKBABP-NKVSQWTQSA-N |
SMILES isomérico |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OCC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)
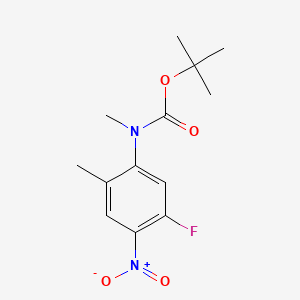

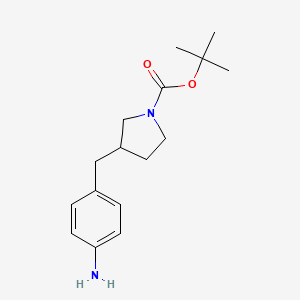
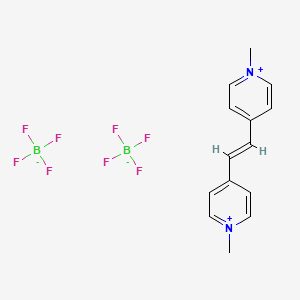
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)
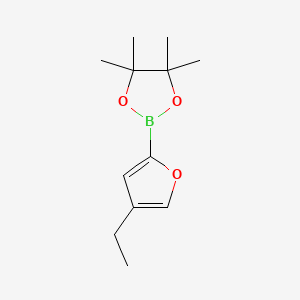

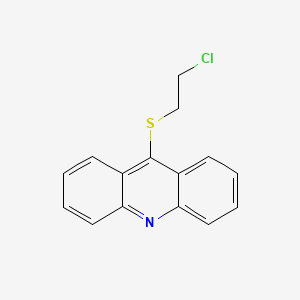
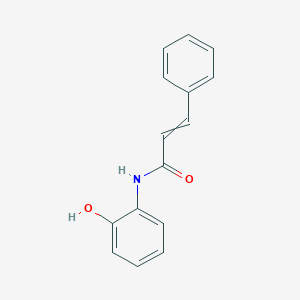
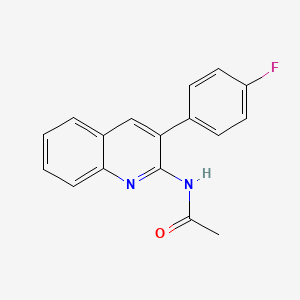
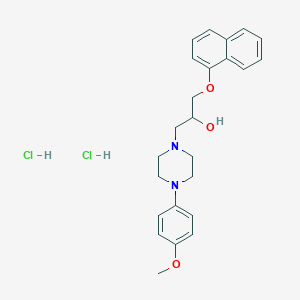
![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
